

An In-depth Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4

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Compound of Interest

Compound Name: **2-(1-Hydroxyethyl) Promazine-d4**

Cat. No.: **B15293808**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hydroxyethyl) Promazine-d4 is a deuterated analog of 2-(1-hydroxyethyl) promazine, a major metabolite of the phenothiazine tranquilizer, acepromazine.^[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of its non-deuterated counterpart in various biological matrices. Its application is crucial in pharmacokinetic and metabolic studies of acepromazine, particularly in the fields of veterinary medicine and forensic toxicology. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to **2-(1-Hydroxyethyl) Promazine-d4**.

Chemical and Physical Properties

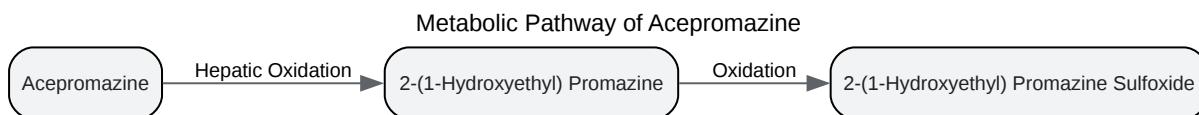
2-(1-Hydroxyethyl) Promazine-d4 is an off-white solid that is soluble in methanol.^[2] Below is a summary of its key chemical and physical properties.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₀ D ₄ N ₂ OS	[3]
Molecular Weight	332.5 g/mol	[3]
Unlabeled CAS Number	73644-43-6	[3]
Physical Form	Off-White Solid	[2]
Melting Point	93-95°C	[2]
Solubility	Methanol	[2]
Storage Temperature	4°C	[2]

Metabolic Pathway of Acepromazine

2-(1-Hydroxyethyl) Promazine is a significant metabolite of acepromazine. The metabolic cascade involves the oxidation of the parent drug in the liver.[4] The primary metabolite is often the sulfoxide derivative, 2-(1-hydroxyethyl) promazine sulfoxide.[4] The metabolic transformation is a key area of study in understanding the drug's efficacy and duration of action.

Below is a diagram illustrating the metabolic conversion of Acepromazine to 2-(1-Hydroxyethyl) Promazine.



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Caption: Metabolic conversion of Acepromazine.

Experimental Protocols

The primary application of **2-(1-Hydroxyethyl) Promazine-d4** is as an internal standard in analytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS), for the detection and quantification of acepromazine and its metabolites in biological samples such as plasma and urine.[5]

Sample Preparation: Liquid-Liquid Extraction for Plasma or Urine

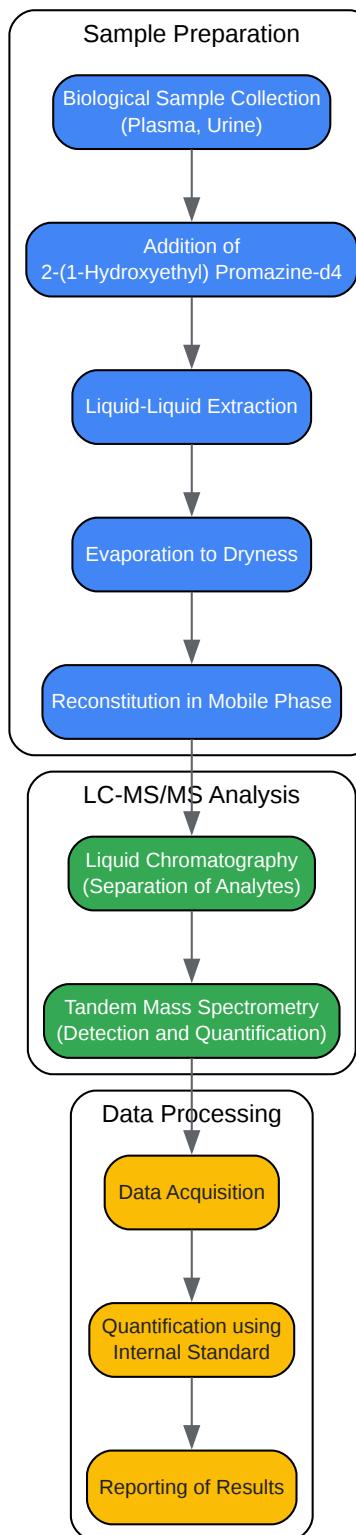
This protocol is adapted from a standard operating procedure for the analysis of the sulfoxide metabolite and can be modified for the analysis of 2-(1-hydroxyethyl) promazine.[6]

- To a 1 mL sample of plasma or urine, add an appropriate amount of **2-(1-Hydroxyethyl) Promazine-d4** as an internal standard.
- Adjust the pH of the sample to approximately 9.0-9.5 with a suitable buffer.
- Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane and isoamyl alcohol).
- Vortex the mixture for 10-15 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general workflow for the analysis of 2-(1-Hydroxyethyl) Promazine using LC-MS/MS.

LC-MS/MS Analytical Workflow

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Caption: General workflow for LC-MS/MS analysis.

Biological Activity

Currently, there is limited information available regarding the specific biological activity or signaling pathways directly associated with 2-(1-Hydroxyethyl) Promazine. Research has predominantly focused on its role as a biomarker for the administration of its parent compound, acepromazine. Further studies are required to elucidate any potential pharmacological effects of this metabolite.

Synthesis

A detailed, publicly available synthesis protocol for **2-(1-Hydroxyethyl) Promazine-d4** is not readily found in the scientific literature. Commercial suppliers typically perform the synthesis of such deuterated standards. The general approach would involve a synthetic route similar to that of the unlabeled compound, utilizing deuterated starting materials.

Stability

While specific stability studies on **2-(1-Hydroxyethyl) Promazine-d4** are not extensively published, general recommendations for storage are at 4°C to ensure its integrity.^[2] For analytical purposes, it is advisable to conduct stability assessments under the specific experimental conditions being used, including freeze-thaw cycles, and stability in the analytical solvent.

Conclusion

2-(1-Hydroxyethyl) Promazine-d4 is an essential tool for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical toxicology. Its use as an internal standard allows for accurate and precise quantification of the major metabolite of acepromazine. This guide provides a foundational understanding of its properties and applications, highlighting the need for further research into its specific biological activities and the development of publicly available, detailed synthetic and stability protocols to further support its use in the scientific community.

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